4-フェノキシフェノール

概要

説明

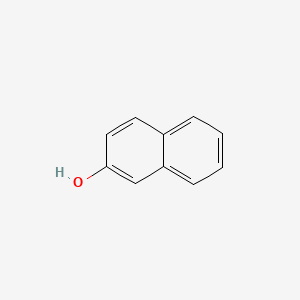

4-Phenoxyphenol is a porous organic material with dumbbell channels that appear throughout its structure . It is also known as Hydroquinone monophenyl ether .

Synthesis Analysis

4-Phenoxyphenols are prepared by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . Another synthesis method involves refluxing potassium hydroxide, phenol, and toluene for dehydration to form salt, then removing toluene .Molecular Structure Analysis

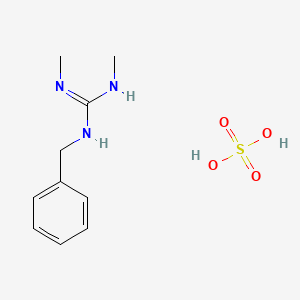

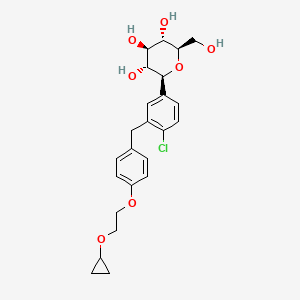

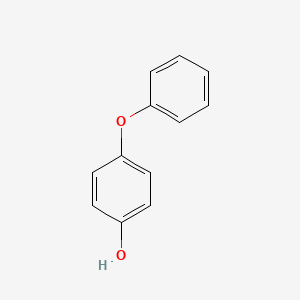

The molecular formula of 4-Phenoxyphenol is C12H10O2 . Its average mass is 186.207 Da and its monoisotopic mass is 186.068085 Da .Chemical Reactions Analysis

4-Phenoxyphenol undergoes polymerization and oxidation in supercritical water . Guan et al. observed dimers such as dibenzofuran, 2-phenoxyphenol, 4-phenoxyphenol, and 2,20-phenoxyphenol in the liquid phase product of partial oxidation of phenol .Physical and Chemical Properties Analysis

4-Phenoxyphenol appears as a beige crystalline powder . Its melting point ranges from 80 - 84 °C .科学的研究の応用

金属フリー・フェントン様触媒

4-フェノキシフェノール分子をドープした還元グラフェン酸化物ナノコンポジット(rGO-4-PP Nc)は、金属フリー・フェントン様触媒として開発されました . このアプリケーションは、金属スラッジや狭いpH範囲など、従来のフェントン反応に関連するいくつかの問題に対処しています . 理論計算の結果から、rGO-4-PP Ncは、H2O2活性化と汚染物質分解のための効率的なフェントン様触媒として機能できることが明らかになっています .

汚染物質分解

rGO-4-PP Ncは、汚染物質分解に使用できます . この触媒はH2O2を活性化して、有機汚染物質を分解できる非常に反応性の高いヒドロキシルラジカルを生成します .

材料合成

4-フェノキシフェノールが重要な役割を果たすフェントン反応は、材料合成に広く応用されています .

医療

フェントン反応は、医療分野でも使用されています . 非常に攻撃的なヒドロキシルラジカルの生成は、さまざまな医療用途で利用できます .

研磨

4-フェノキシフェノールによって促進されるフェントン反応は、研磨プロセスで使用されます . 反応で生成される攻撃的なヒドロキシルラジカルは、研磨に使用できます .

次世代金属フリー・フェントン触媒の開発

4-フェノキシフェノールの研究は、有機ポリマーを用いて電子の分布を調整することにより、次世代金属フリー・フェントン触媒を開発するための創造的な視点を提供します .

作用機序

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Phenoxyphenol is currently limited . As a phenolic compound, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys.

Action Environment

The action, efficacy, and stability of 4-Phenoxyphenol can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other substances, and the specific physiological conditions of the individual. For example, the compound’s solubility and stability may be affected by the pH of the environment, while its absorption and distribution may be influenced by the individual’s physiological condition.

Safety and Hazards

将来の方向性

Research on 4-Phenoxyphenol has shown that a derivative of it exerts an inhibitory activity against two hepatocellular carcinoma cell lines . More research is needed to elucidate its role in atmospheric processes regarding humic-like substances, detailed chemical characterization of the reaction products, and efforts to account for influences of such pathway into air quality models .

生化学分析

Biochemical Properties

4-Phenoxyphenol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to act as a sensitizer of BCL-2-associated X protein (BAX) activation by binding to a pocket formed by the junction of the α3-α4 and α5-α6 hairpins . This interaction enhances BAX activity, which is crucial in the regulation of apoptosis. Additionally, 4-Phenoxyphenol has been shown to interact with α-tubulin, leading to the downregulation of its expression . These interactions highlight the compound’s potential in modulating cellular processes and its importance in biochemical research.

Cellular Effects

4-Phenoxyphenol exerts various effects on different types of cells and cellular processes. In human hepatocellular carcinoma (HCC) cells, a derivative of 4-Phenoxyphenol, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, including the downregulation of α-tubulin expression and the regulation of autophagy and apoptosis. These effects suggest that 4-Phenoxyphenol can significantly impact cell function, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 4-Phenoxyphenol involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound enhances BAX activity by binding to specific pockets on the protein, leading to the induction of apoptosis . Additionally, 4-Phenoxyphenol downregulates α-tubulin expression, which affects the stability and function of microtubules in cells . These molecular interactions highlight the compound’s potential as a modulator of cellular processes and its importance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Phenoxyphenol have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-Phenoxyphenol can undergo heterogeneous ozonation in the presence of photosensitizers, which affects its stability and reactivity

Dosage Effects in Animal Models

The effects of 4-Phenoxyphenol vary with different dosages in animal models. Higher dosages of the compound have been shown to induce significant anti-proliferative and apoptotic effects in HCC cells . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in preclinical studies.

Metabolic Pathways

4-Phenoxyphenol is involved in various metabolic pathways, including the shikimate and phenylpropanoid pathways These pathways are essential for the biosynthesis of phenolic compounds and their derivatives The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 4-Phenoxyphenol within cells and tissues involve interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and stability . Additionally, studies have shown that 4-Phenoxyphenol can be transported and distributed within cells through specific transport mechanisms . These interactions are essential for understanding the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

4-Phenoxyphenol’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles within cells, affecting its activity and function

特性

IUPAC Name |

4-phenoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBDGXGICLIJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28515-80-2 | |

| Record name | Phenol, 4-phenoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28515-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022127 | |

| Record name | 4-Phenoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831-82-3 | |

| Record name | 4-Phenoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PHENOXYPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D83R742GJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。